molecular formula C23H19N3O2 B1663777 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide CAS No. 390817-85-3

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide

Cat. No.: B1663777
CAS No.: 390817-85-3
M. Wt: 369.4 g/mol
InChI Key: YRVCIGPJMKDQQB-UHFFFAOYSA-N
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Description

4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include:

  • Isoquinoline derivatives
  • Pyridine derivatives
  • Methoxybenzoyl chloride

The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide can undergo various chemical reactions, including:

  • Oxidation : Using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
  • Oxidizing agents : Potassium permanganate, chromium trioxide
  • Reducing agents : Lithium aluminum hydride, sodium borohydride
  • Solvents : Dichloromethane, toluene, ethanol

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules.
  • Biology : Studying its interactions with biological macromolecules.
  • Medicine : Investigating its potential as a therapeutic agent for various diseases.
  • Industry : Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds:

  • 4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolinyl)benzamide
  • 4-methoxy-N-(7-methyl-1-isoquinolinyl)benzamide
  • 4-methoxy-N-(3-(2-pyridinyl)-1-isoquinolinyl)benzamide

Uniqueness: 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

4-methoxy-N-(7-methyl-3-pyridin-2-ylisoquinolin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-6-7-17-14-21(20-5-3-4-12-24-20)25-22(19(17)13-15)26-23(27)16-8-10-18(28-2)11-9-16/h3-14H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVCIGPJMKDQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(C=C2C=C1)C3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438398
Record name 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

390817-85-3
Record name 4-Methoxy-N-[7-methyl-3-(2-pyridinyl)-1-isoquinolinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=390817-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methoxy-N-(7-methyl-3-(2-pyridinyl)-1-isoquinolinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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